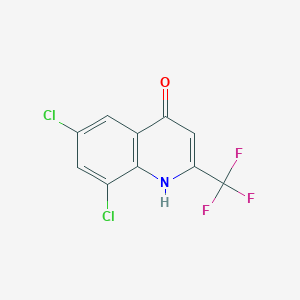

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

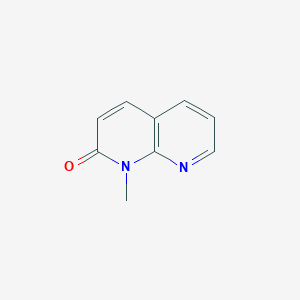

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol, also known as 6,8-DCQ, is a synthetic quinoline derivative. It is a colorless, crystalline solid with a molecular weight of 292.8 g/mol and a melting point of 135-137°C. 6,8-DCQ has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and pharmacological studies. In

Wissenschaftliche Forschungsanwendungen

Coordination Compounds Synthesis

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol and its derivatives have been explored for synthesizing coordination compounds, notably with palladium. For instance, complexes with halogenated quinolin-8-ol derivatives have been prepared, revealing distinct structural arrangements and thermal stability. These complexes exhibit diverse non-bonding interactions and are characterized by various spectroscopic techniques, contributing to the understanding of their chemical properties and potential applications in material science and catalysis (Vranec & Potočňák, 2013).

Antimicrobial Activities

Quinolin-8-ol derivatives have demonstrated significant antimicrobial activities. A novel synthesis approach involving the Mannich reaction produced compounds with enhanced antibacterial efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Faizi et al., 1997).

Fluorescence and Photophysical Studies

Derivatives of this compound have been utilized in synthesizing fluorophore compounds, such as 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. These compounds exhibit strong fluorescence emissions, and their electronic structures have been investigated through density functional theory (DFT) and time-dependent DFT (TD-DFT), indicating potential applications in optoelectronic devices and sensors (Suliman, Al-Nafai, & Al-Busafi, 2014).

Corrosion Inhibition

Quinolin-8-ol derivatives, including those related to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. Their efficacy is assessed through electrochemical techniques, revealing that these compounds can significantly protect metals from corrosion, which is crucial for industrial applications involving metal preservation (Douche et al., 2020).

Safety and Hazards

The safety data sheet for “6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZADALPYSVBIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347677 |

Source

|

| Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18706-23-5 |

Source

|

| Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)